6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a similar compound, 4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol, has a molecular weight of 244.38 .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .Scientific Research Applications
Synthetic Methodologies
Researchers have developed various synthetic methods and strategies involving related compounds to "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate". These methods are crucial for creating a range of heterocyclic compounds that find applications in medicinal chemistry and material science.
One Pot Synthesis of Tetrasubstituted Thiophenes : A one-pot multicomponent protocol was developed for the synthesis of tetrasubstituted thiophenes, showcasing the potential for creating complex molecules efficiently (Sahu et al., 2015).
Preparation and Reactions of 2-Methyl Derivatives : The preparation and subsequent reactions of 2-methyl derivatives highlighted the versatility of such compounds in generating new heterocyclic systems with potential biocidal properties (Youssef et al., 2011).
Biological Activities
The research into compounds structurally related to "this compound" also extends into the examination of their biological activities.
Antimicrobial Agents : New series of derivatives were synthesized and tested for in vitro activities against various bacterial and fungal strains, showcasing the potential of these compounds as antimicrobial agents (Reddy et al., 2010).
Antituberculous Agents : Structural analogs of promising antituberculous agents were synthesized, indicating the therapeutic potential of these compounds in treating tuberculosis (Titova et al., 2019).
Mechanism of Action
Target of Action
The compound, 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives is related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and other cellular functions. By inhibiting these proteins, thiazole derivatives can exert their therapeutic effects.
Biochemical Pathways
Thiazole derivatives affect various biochemical pathways due to their diverse biological activities. For instance, they can inhibit the synthesis of neurotransmitters such as acetylcholine, thereby affecting the normal functioning of the nervous system . They can also interfere with the metabolic pathways involved in the release of energy from carbohydrates .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) and thus its bioavailability.
Result of Action
Thiazole derivatives have shown significant analgesic and anti-inflammatory activities in vitro . They have also demonstrated cytotoxic activity on human tumor cell lines . Specifically, some thiazole derivatives have shown growth inhibition activity against HCT-116, HT-29, and HepG2 cell lines .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors. For instance, the solubility of these compounds in different solvents can affect their bioavailability and thus their therapeutic effects . Furthermore, the pH and temperature of the environment can also influence the stability and activity of these compounds.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S2/c1-15-13-29-23(24-15)30-14-19-11-20(25)21(12-27-19)28-22(26)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYALBLDIIFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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